molecular formula C11H7F2NO3 B1460923 [5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid CAS No. 1105191-64-7

[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid

Cat. No. B1460923
CAS RN: 1105191-64-7
M. Wt: 239.17 g/mol
InChI Key: AKTIFKJPWGNOGG-UHFFFAOYSA-N
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Description

“[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid” is a chemical compound with the molecular formula C11H7F2NO3 . It is a novel building block used in research .


Molecular Structure Analysis

The molecular weight of “this compound” is 239.18 . The specific structure is not provided in the search results.


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at 2-8°C . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity

A significant body of research has focused on the design and synthesis of compounds related to "[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid" for their potential in treating long-term diabetic complications through aldose reductase inhibition. Alexiou and Demopoulos (2010) have reported the synthesis of a diverse series of substituted benzenesulfonamides, where the incorporation of difluorophenolic groups, similar to the 2,4-difluorophenyl moiety in the target compound, has shown promising aldose reductase inhibitory (ARI) activity and potent antioxidant potential (Alexiou & Demopoulos, 2010).

Synthesis and Pharmacological Characterization

Conti et al. (2007) synthesized erythro- and threo-amino derivatives of "this compound," investigating their pharmacological activity at ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs). These studies contribute to understanding the potential neurological applications of such compounds (Conti et al., 2007).

Herbicidal Activity

In agricultural sciences, research by Hwang et al. (2005) on derivatives similar to "this compound" demonstrated promising herbicidal activity against annual weeds, showcasing the compound's potential in developing new herbicides with low mammalian and environmental toxicity (Hwang et al., 2005).

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been explored, with findings indicating considerable antibacterial and antifungal activities. This research area suggests the compound's relevance in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Dhaduk & Joshi, 2022).

Safety and Hazards

The compound is classified as a warning signal word . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/clothing/eye/face protection (P280), and handling in a well-ventilated area (P271) . Hazard statements include harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-6-1-2-8(9(13)3-6)10-4-7(14-17-10)5-11(15)16/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTIFKJPWGNOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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